6-Benzyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, pH, polarity, and reactivity .Scientific Research Applications
Synthesis and Molecular Structure
- The compound is involved in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, showcasing its utility in creating new chemical structures (Bakhite et al., 2005).
- It serves as a key intermediate in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis (Ahmed et al., 2006).
Antimicrobial Properties
- Some derivatives have shown promising results in inhibiting the growth of Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis (Nallangi et al., 2014).
- Other derivatives demonstrate significant antibacterial activities, further highlighting its potential in antimicrobial research (Abdel-rahman et al., 2002).
Biochemical Research
- This compound and its derivatives are studied for their interactions with various biochemical pathways, such as inhibiting dopamine receptors, which can lead to new insights into neurological conditions (Högberg et al., 1990).
- Research into its role in the synthesis of anticonvulsant agents suggests potential applications in developing treatments for neurological disorders (Ohkubo et al., 1996).
Crystallography and Chemical Structure
- Studies on the crystal structure of related compounds help in understanding the molecular interactions and stability of this compound, contributing to the field of crystallography (Pietsch et al., 2007).
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine analogues, have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
It’s worth noting that compounds with similar structures, such as 2° and 3° benzylic halides, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds, such as imidazo[1,2-a]pyridine analogues, have been reported to exhibit significant activity against mdr-tb and xdr-tb . This suggests that the compound may interact with the biochemical pathways associated with these conditions.
Pharmacokinetics
It’s worth noting that similar compounds, such as n3- [3- (1h-indol-6-yl)benzyl]pyridine-2,3-diamine, have been reported to have certain pharmacokinetic properties .
Result of Action
Similar compounds, such as 2,6-bis(n-alkyl-benzimidazolyl)pyridine, have been reported to exhibit antimicrobial activity . This suggests that the compound may have similar effects.
Action Environment
It’s worth noting that the compound’s density is reported to be 1054 g/mL at 25 °C , which suggests that its physical properties may be influenced by temperature.
Safety and Hazards
Properties
IUPAC Name |
6-benzyl-2-[(2,3-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S.ClH/c1-30-18-10-6-9-17(21(18)31-2)23(29)26-24-20(22(25)28)16-11-12-27(14-19(16)32-24)13-15-7-4-3-5-8-15;/h3-10H,11-14H2,1-2H3,(H2,25,28)(H,26,29);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIHARWNAMMAIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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